molecular formula C13H10FNO4S B13357506 Phenyl (4-(fluorosulfonyl)phenyl)carbamate CAS No. 21315-97-9

Phenyl (4-(fluorosulfonyl)phenyl)carbamate

Cat. No.: B13357506
CAS No.: 21315-97-9
M. Wt: 295.29 g/mol
InChI Key: FMLLPQGRQRAMCN-UHFFFAOYSA-N
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Description

Phenyl (4-(fluorosulfonyl)phenyl)carbamate is a chemical compound known for its unique structural properties and potential applications in various fields. It features a phenyl group attached to a carbamate moiety, with a fluorosulfonyl group positioned on the phenyl ring. This compound is of interest due to its potential reactivity and applications in organic synthesis, chemical biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of phenyl (4-(fluorosulfonyl)phenyl)carbamate typically involves the reaction of phenyl isocyanate with 4-(fluorosulfonyl)phenol. This reaction is carried out under controlled conditions to ensure the formation of the desired carbamate linkage. The reaction can be catalyzed by various agents, including tin or indium triflate, to enhance the yield and purity of the product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions: Phenyl (4-(fluorosulfonyl)phenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include sulfonyl derivatives, reduced carbamates, and substituted phenyl carbamates. These products have varied applications depending on their functional groups and structural properties .

Scientific Research Applications

Phenyl (4-(fluorosulfonyl)phenyl)carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: The compound is explored for its potential as a biochemical probe in studying enzyme mechanisms and protein interactions.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the development of novel drugs.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of phenyl (4-(fluorosulfonyl)phenyl)carbamate involves its interaction with specific molecular targets. The fluorosulfonyl group is known to participate in nucleophilic substitution reactions, which can modify the activity of enzymes or proteins. This modification can lead to changes in biochemical pathways and cellular processes. The compound’s ability to form stable carbamate linkages also contributes to its reactivity and potential biological effects .

Comparison with Similar Compounds

    Phenyl carbamate: Lacks the fluorosulfonyl group, making it less reactive in certain substitution reactions.

    4-(Fluorosulfonyl)phenyl isocyanate: Contains an isocyanate group instead of a carbamate, leading to different reactivity and applications.

    Phenyl (4-isopropoxyphenyl)carbamate:

Uniqueness: Phenyl (4-(fluorosulfonyl)phenyl)carbamate is unique due to the presence of the fluorosulfonyl group, which imparts distinct reactivity and functional properties. This makes it a valuable compound for specialized applications in synthesis, research, and industry .

Biological Activity

Phenyl (4-(fluorosulfonyl)phenyl)carbamate is a compound that has garnered interest due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and potential applications in pharmaceuticals and agriculture.

Chemical Structure and Properties

This compound possesses a molecular formula of C14H12FNO4SC_{14}H_{12}FNO_4S and a molecular weight of approximately 301.30 g/mol. The compound is characterized by the presence of a fluorosulfonyl group and a carbamate moiety , which contribute to its reactivity and biological activity. The structural arrangement enhances its electrophilic properties, making it reactive towards nucleophiles, which is crucial for its interaction with biological macromolecules .

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition or modification of enzyme activity, affecting various biochemical pathways. The fluorosulfonyl group, in particular, plays a significant role in these interactions, as it is known for its strong electrophilic nature .

Enzyme Inhibition

Research indicates that this compound exhibits potential as an enzyme inhibitor. Its interactions with specific enzymes can modulate their activity, which is critical in therapeutic contexts. For example, compounds with similar structures have shown efficacy in inhibiting inflammatory cytokine responses, as seen in studies involving covalent inhibitors .

Antimicrobial Properties

The compound has also been studied for its antimicrobial properties , suggesting potential applications in agricultural chemicals. Its ability to inhibit microbial growth could make it a candidate for developing new pesticides or herbicides .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameCAS NumberKey Features
Methyl N-[4-(fluorosulfonyl)phenyl]carbamate2790197Contains a methyl group instead of phenyl; used in similar applications
Phenyl N-(3-fluorosulfonyl-4-methylphenyl)carbamateNot listedAdditional methyl substitution; broader biological activity
Phenyl N-(3-chloro-4-fluorosulfonyl-phenyl)carbamateNot listedChlorine substitution alters reactivity and potential applications

This table highlights how variations in substituents can influence the biological activity and applicability of carbamate derivatives .

Case Studies and Research Findings

  • Covalent Inhibitors : A study demonstrated that compounds similar to this compound showed significant inhibitory effects on certain enzymes involved in inflammatory pathways, with IC50 values indicating potent activity .
  • Agricultural Applications : Research has indicated that compounds with fluorosulfonyl groups possess enhanced antimicrobial properties, suggesting that this compound could be developed into effective agricultural chemicals .

Properties

CAS No.

21315-97-9

Molecular Formula

C13H10FNO4S

Molecular Weight

295.29 g/mol

IUPAC Name

phenyl N-(4-fluorosulfonylphenyl)carbamate

InChI

InChI=1S/C13H10FNO4S/c14-20(17,18)12-8-6-10(7-9-12)15-13(16)19-11-4-2-1-3-5-11/h1-9H,(H,15,16)

InChI Key

FMLLPQGRQRAMCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(=O)NC2=CC=C(C=C2)S(=O)(=O)F

Origin of Product

United States

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